ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate
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Overview
Description
Ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are known for their wide range of biological activities and applications in various fields such as agriculture, medicine, and industry . This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and nitro groups, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate typically involves multiple steps One common approach is to start with the nitration of a pyridine derivative to introduce the nitro groupThe final step involves the formation of the carbamate moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts such as palladium on carbon, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while nucleophilic substitution can lead to the formation of various carbamate derivatives.
Scientific Research Applications
Ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, the nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, while the carbamate moiety can form covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and pyridine derivatives, such as:
- Ethyl p-nitrocinnamate
- N-Methylaniline
- N-Ethyl-N-methylcyclopentylamine
Uniqueness
Ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for various applications.
Properties
CAS No. |
84688-07-3 |
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Molecular Formula |
C16H16N6O7 |
Molecular Weight |
404.33 g/mol |
IUPAC Name |
ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C16H16N6O7/c1-2-29-16(24)20-13-7-11(14(22(27)28)15(17)19-13)18-8-12(23)9-3-5-10(6-4-9)21(25)26/h3-7H,2,8H2,1H3,(H4,17,18,19,20,24) |
InChI Key |
QXYXSIHLCIKAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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